D-Mannitol-1,6-diphosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-DI-O-PHOSPHONO-D-MANNITOL typically involves the phosphorylation of D-mannitol. The process can be carried out using phosphoric acid or its derivatives under controlled conditions to ensure the selective phosphorylation at the 1 and 6 positions of the D-mannitol molecule . The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of 1,6-DI-O-PHOSPHONO-D-MANNITOL may involve large-scale chemical synthesis using similar methods as described above but optimized for higher efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
1,6-DI-O-PHOSPHONO-D-MANNITOL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form dephosphorylated derivatives.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH, and solvent systems to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce dephosphorylated derivatives .
Scientific Research Applications
1,6-DI-O-PHOSPHONO-D-MANNITOL has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a building block for more complex molecules.
Biology: Studied for its role in metabolic pathways and its potential as a biochemical marker.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 1,6-DI-O-PHOSPHONO-D-MANNITOL involves its interaction with specific molecular targets and pathways. For example, it can act on enzymes involved in carbohydrate metabolism, such as fructose-bisphosphate aldolase A . The compound’s effects are mediated through its ability to modulate the activity of these enzymes, leading to changes in metabolic flux and cellular function .
Comparison with Similar Compounds
Similar Compounds
D-Mannitol-1,6-DIPHOSPHATE: A closely related compound with similar structural features and chemical properties.
Fructose 1,6-bisphosphate: Another monosaccharide phosphate with distinct biological roles and applications.
Uniqueness
1,6-DI-O-PHOSPHONO-D-MANNITOL is unique due to its specific phosphorylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C6H16O12P2 |
---|---|
Molecular Weight |
342.13 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H16O12P2/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16/h3-10H,1-2H2,(H2,11,12,13)(H2,14,15,16)/t3-,4-,5-,6-/m1/s1 |
InChI Key |
WOYYTQHMNDWRCW-KVTDHHQDSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(C(COP(=O)(O)O)O)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
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